molecular formula C20H11BrClNO3 B7731596 2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid

2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid

Cat. No.: B7731596
M. Wt: 428.7 g/mol
InChI Key: NGBFDTCJCKZNQS-UHFFFAOYSA-N
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Description

2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid is a heterocyclic compound that combines a furan ring, a quinoline ring, and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions and reagents used can vary, but typical conditions include the use of a palladium catalyst such as Pd(PPh3)4 and a base like K2CO3 in a solvent such as THF .

Chemical Reactions Analysis

2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine positions, using nucleophiles such as amines or thiols.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Scientific Research Applications

2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-[5-(3-Bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid include other furan and quinoline derivatives. These compounds may share similar biological activities but can differ in their potency, selectivity, and side effect profiles. Examples of similar compounds include:

Properties

IUPAC Name

2-[5-(3-bromophenyl)furan-2-yl]-6-chloroquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrClNO3/c21-12-3-1-2-11(8-12)18-6-7-19(26-18)17-10-15(20(24)25)14-9-13(22)4-5-16(14)23-17/h1-10H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBFDTCJCKZNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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